(Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

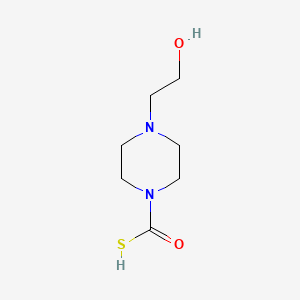

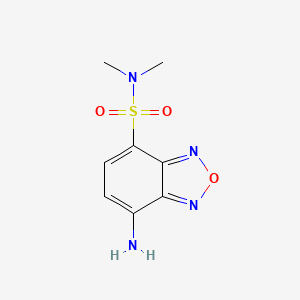

(Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat) is a useful research compound. Its molecular formula is C102H166N28O30S3 and its molecular weight is 2360.796. The purity is usually 95%.

BenchChem offers high-quality (Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gene and Precursor Structures :

- The gene structure for human C-type natriuretic peptide (CNP) has been isolated, revealing that it encodes a 126-residue CNP precursor. This precursor is processed to generate major endogenous CNPs in humans, including 22-and 53-residue peptides. The CNP-53 peptide has shown to induce diuretic-natriuretic and hypotensive activities in rats (Tawaragi et al., 1991).

Isolation and Sequence Determination :

- A new bioactive peptide with diuretic-natriuretic and hypotensive activities has been isolated from frog brain. This peptide, structurally related to CNP, has high homology to porcine CNP (Yoshihara et al., 1990).

Characterization in Brain and Heart :

- Human CNP functions predominantly in the central nervous system, in contrast to other types of natriuretic peptides which mainly function in the circulation system. CNP is present mainly as CNP-53 in the human brain (Minamino et al., 1991).

Cloning and Analysis of Precursors :

- The precursor for rat CNP has been cloned and sequenced, revealing a 126-residue peptide. The expression of CNP mRNA in the brain suggests that CNP may function as a neuropeptide in the central nervous system (Kojima et al., 1990).

Characterization of Human CNP :

- The human CNP gene has been isolated, and the peptide identified in the brain. The human CNP appears to be the major natriuretic peptide in the human brain, suggesting significant physiological roles (Ogawa et al., 1992).

Reduced Affinity of Iodinated Forms :

- The study on iodinated forms of Tyr0 CNP revealed that they are not optimal as radioligands for binding studies on rat natriuretic peptide receptor B, indicating the need for caution in interpreting results from studies using these compounds (Thibault et al., 1995).

Molecular Aspects of CNP :

- CNP-22 and CNP-53, two species of CNP, have been identified with slight differences in amino acid composition across species. CNP-22 and CNP-53 are major molecular forms in the human brain, highlighting their potential neuromodulatory functions (Itoh et al., 1997).

Expression in Pig Ovarian Granulosa Cells :

- CNP and its specific guanylyl cyclase-coupled receptor are expressed in pig ovarian granulosa cells, suggesting that CNP may act as a local autocrine and/or paracrine regulator in the pig ovary (Kim et al., 2018).

Propriétés

IUPAC Name |

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIRDBKWUONHBP-AWKSIALBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H166N28O30S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)

![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)

![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI)](/img/no-structure.png)